Guanosine 5'-diphosphate-d13 (dilithium)

Catalog No.
S12853845
CAS No.
M.F
C10H13Li2N5O11P2
M. Wt
468.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanosine 5'-diphosphate-d13 (dilithium)

Product Name

Guanosine 5'-diphosphate-d13 (dilithium)

IUPAC Name

dilithium;[deuteriooxy-[dideuterio-[(5S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate

Molecular Formula

C10H13Li2N5O11P2

Molecular Weight

468.2 g/mol

InChI

InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3?,5?,6?,9-;;/m0../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD4

InChI Key

AYHHBIHQJFJWSB-CWQDRSFJSA-L

Canonical SMILES

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Isomeric SMILES

[2H]C1=NC2=C(N1[C@@]3(C(C(C(O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+]

Guanosine 5'-diphosphate-d13 (dilithium) is a deuterium-labeled derivative of guanosine 5'-diphosphate, a crucial nucleoside diphosphate involved in various biochemical processes. The incorporation of deuterium, a stable isotope of hydrogen, enhances the compound's utility in tracing and studying metabolic pathways and pharmacokinetics in scientific research. This compound is particularly valuable for its role in activating adenosine 5'-triphosphate-sensitive potassium channels and its potential applications in iron mobilization .

, including:

  • Oxidation: The compound can undergo oxidation, losing electrons and forming oxidized derivatives.
  • Reduction: It can also be reduced, gaining electrons to form reduced derivatives.
  • Substitution: This reaction involves replacing one atom or group with another, leading to various derivatives.

The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions for these reactions often require controlled temperatures and pH levels to achieve the desired outcomes .

Guanosine 5'-diphosphate-d13 (dilithium) exhibits significant biological activity primarily through its interaction with potassium channels. It activates adenosine 5'-triphosphate-sensitive potassium channels, which modulates potassium ion flow across cell membranes. This modulation can influence various cellular processes, including neurotransmission and muscle contraction. Additionally, the compound is noted for its potential role as an iron mobilizer by preventing the interaction between hepcidin and ferroportin, thereby affecting the interleukin-6/stat-3 signaling pathway .

The synthesis of guanosine 5'-diphosphate-d13 (dilithium) involves the incorporation of deuterium into the guanosine 5'-diphosphate structure. This process typically requires:

  • Labeled Precursors: Starting materials that already contain deuterium.
  • Controlled Reaction Conditions: Specific catalysts and environments to facilitate the successful incorporation of deuterium into the molecular structure.

Industrial production methods mirror these synthetic routes but are optimized for high yield and purity. The production process includes multiple purification steps to ensure that the final product meets stringent research requirements .

Guanosine 5'-diphosphate-d13 (dilithium) has diverse applications across various fields:

  • Scientific Research: It serves as a tracer in studies of pharmacokinetics and metabolic profiles of drugs.
  • Biological Studies: The compound aids in understanding nucleotide metabolism and signaling pathways within cells.
  • Medical Research: Investigations into its therapeutic potential include exploring its effects on inflammation and anemia of inflammation by modulating relevant signaling pathways.
  • Industrial Use: It is utilized in drug development and diagnostic tools due to its stable isotopes that allow for reliable studies of drug metabolism .

Studies involving guanosine 5'-diphosphate-d13 (dilithium) have focused on its interactions with various molecular targets. Its ability to activate potassium channels has been a significant area of research, particularly regarding its implications for cellular excitability and signaling. Additionally, its role in iron mobilization through modulation of specific pathways has been explored as a potential therapeutic avenue for conditions like anemia .

Several compounds share structural or functional similarities with guanosine 5'-diphosphate-d13 (dilithium). Here are some notable examples:

Compound NameDescriptionUnique Features
Guanosine 5'-triphosphateA nucleotide triphosphate involved in energy transferContains three phosphate groups, higher energy
Guanosine 5'-monophosphateA nucleotide monophosphate involved in RNA synthesisSingle phosphate group, less energetic
Guanosine 5'-diphosphateThe non-labeled version of guanosine 5'-diphosphateLacks deuterium labeling
Adenosine 5'-triphosphateA nucleotide triphosphate similar in functionInvolves adenosine instead of guanosine

Guanosine 5'-diphosphate-d13 (dilithium) is unique due to its deuterium labeling, which allows researchers to trace its metabolic pathways more accurately compared to non-labeled counterparts. This feature makes it particularly valuable for studies requiring precise tracking of biochemical processes .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

468.12228481 g/mol

Monoisotopic Mass

468.12228481 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types